3,5-Dibromo-2-(4-bromophenyl)furan
Description
3,5-Dibromo-2-(4-bromophenyl)furan is a halogenated furan derivative with the molecular formula C₁₀H₅Br₃O. Its structure comprises a furan ring substituted with bromine atoms at the 3- and 5-positions and a 4-bromophenyl group at the 2-position. The electron-withdrawing bromine substituents enhance its stability and influence its reactivity, making it a candidate for cross-coupling reactions and catalytic processes.
Properties
Molecular Formula |
C10H5Br3O |
|---|---|
Molecular Weight |
380.86g/mol |
IUPAC Name |
3,5-dibromo-2-(4-bromophenyl)furan |
InChI |
InChI=1S/C10H5Br3O/c11-7-3-1-6(2-4-7)10-8(12)5-9(13)14-10/h1-5H |
InChI Key |
STIBOXNSWJKPPI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C(O2)Br)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(O2)Br)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
Structure : A dihydrofuran ring with bromine at the 3- and 4-positions and four phenyl groups at the 2- and 5-positions.
Key Features :
- Crystal Structure : Exhibits Br⋯Br contacts (3.489 Å) and C–H⋯H interactions, contributing to its solid-state stability .
- Synthesis : Prepared via bromination of tetraphenyl-dihydrofuran precursors.
- Reactivity : The dihydrofuran ring is less aromatic than fully conjugated furans, leading to distinct electronic properties.
Comparison : Unlike 3,5-Dibromo-2-(4-bromophenyl)furan, this compound lacks a bromophenyl substituent and instead features bulky phenyl groups. The bromine positions (3,4 vs. 3,5) alter electronic distribution, affecting its dipole moment and intermolecular interactions .
1,3-Bis(4-bromophenyl)-5,6-dimethyl-4,7-dihydrobenzo[c]furan (Compound 2)
Structure : A fused dihydrobenzo[c]furan core with two 4-bromophenyl groups and methyl substituents.
Key Features :
- Synthesis : Formed via cyclohydration of 1,4-diketones, a method applicable to furan derivatives .
- Comparison: The benzo[c]furan scaffold enhances conjugation compared to simple furans. However, the absence of bromine on the furan ring in Compound 2 reduces its electron-deficient character relative to this compound. The latter’s three bromine atoms likely increase its oxidative stability and Lewis acidity .
1,3-Bis(4-bromophenyl)-5,6-dimethylbenzo[c]thiophene (Compound 4)
Structure : A thiophene analog of Compound 2, with sulfur replacing the furan oxygen.
Key Features :
- Synthesis : Derived from diketone precursors using P₄S₁₀, highlighting the interchangeability of heterocycles in synthetic design .
- Thermal Stability: Thiophene derivatives generally exhibit higher thermal stability than furans due to sulfur’s lower electronegativity. Comparison: The substitution of oxygen with sulfur in thiophene alters electronic properties, reducing dipole interactions but enhancing charge transport.
Data Table: Comparative Analysis
| Compound Name | Core Structure | Substituents | Bromine Positions | Key Properties |
|---|---|---|---|---|
| This compound | Furan | 4-Bromophenyl, 3,5-Br | 3,5, 4 (phenyl) | High polarity, potential oxidative stability, electron-deficient ring |
| 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran | Dihydrofuran | 3,4-Br, 2,5-Ph | 3,4 | Br⋯Br contacts, steric hindrance from phenyl groups |
| 1,3-Bis(4-bromophenyl)-5,6-dimethyl-4,7-dihydrobenzo[c]furan | Benzo[c]furan | 4-Bromophenyl (×2), methyl (×2) | None on furan | Extended conjugation, fused aromatic system |
| 1,3-Bis(4-bromophenyl)-5,6-dimethylbenzo[c]thiophene | Benzo[c]thiophene | 4-Bromophenyl (×2), methyl (×2) | None on thiophene | Enhanced thermal stability, sulfur-mediated charge transport |
Research Findings and Implications
- Electronic Effects: Bromine substituents on the furan ring (e.g., this compound) significantly lower the LUMO energy, facilitating nucleophilic attacks compared to non-brominated analogs .
- NMR Characterization : Furan α-carbons in brominated derivatives exhibit distinct chemical shifts (e.g., 119–122 ppm for C–Br environments), aiding structural elucidation .
- Synthetic Flexibility : The synthesis of this compound could leverage methods from , such as Friedel-Crafts acylation or cyclohydration, modified for bromination steps.
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